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molecular formula C10H14O4<br>CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2<br>C10H14O4 B180347 Ethylene glycol dimethacrylate CAS No. 12738-39-5

Ethylene glycol dimethacrylate

Cat. No. B180347
M. Wt: 198.22 g/mol
InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04497710

Procedure details

In a similar manner for polymerization to that in Example 1, a monomer of 60 g of n-dodecyl methacrylate, 24 g of ethylene glycol dimethacrylate, and 30 g of ethyl acetate was polymerized in an aqueous suspension system to obtain a substrate consisting of hard spherical polymer particles. Of the thus obtained particles, those of 53 to 250 micrometers in diameter were filled into a column of 10 mm in diameter at a packed height of 193 mm, and separation of a 1:1 by weight mixture of nitrobenzene and 2-methylnaphthalene dissolved in an eluent consisting of a 60:25:15 by volume mixture of methanol, tetrahydrofuran and water in an amount of 0.3 ml was carried out at a velocity of the eluent of 1.7 ml/min. The thus obtained elution curve is shown in FIG. 4.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])C.[N+]([C:10]1[CH:15]=[CH:14]C=CC=1)([O-])=O.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=1.[CH3:27][OH:28].[OH2:29]>O1CCCC1>[C:1]([O:4][CH2:5][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:17][CH3:16])(=[O:3])[C:15]([CH3:14])=[CH2:10].[C:27]([O:29][CH2:6][CH2:5][O:4][C:1](=[O:3])[C:15]([CH3:14])=[CH2:10])(=[O:28])[C:17]([CH3:18])=[CH2:16]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=CC=CC=C2C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner for polymerization to that in Example 1
CUSTOM
Type
CUSTOM
Details
to obtain a substrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in an eluent
WASH
Type
WASH
Details
The thus obtained elution curve

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04497710

Procedure details

In a similar manner for polymerization to that in Example 1, a monomer of 60 g of n-dodecyl methacrylate, 24 g of ethylene glycol dimethacrylate, and 30 g of ethyl acetate was polymerized in an aqueous suspension system to obtain a substrate consisting of hard spherical polymer particles. Of the thus obtained particles, those of 53 to 250 micrometers in diameter were filled into a column of 10 mm in diameter at a packed height of 193 mm, and separation of a 1:1 by weight mixture of nitrobenzene and 2-methylnaphthalene dissolved in an eluent consisting of a 60:25:15 by volume mixture of methanol, tetrahydrofuran and water in an amount of 0.3 ml was carried out at a velocity of the eluent of 1.7 ml/min. The thus obtained elution curve is shown in FIG. 4.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])C.[N+]([C:10]1[CH:15]=[CH:14]C=CC=1)([O-])=O.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=1.[CH3:27][OH:28].[OH2:29]>O1CCCC1>[C:1]([O:4][CH2:5][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:17][CH3:16])(=[O:3])[C:15]([CH3:14])=[CH2:10].[C:27]([O:29][CH2:6][CH2:5][O:4][C:1](=[O:3])[C:15]([CH3:14])=[CH2:10])(=[O:28])[C:17]([CH3:18])=[CH2:16]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=CC=CC=C2C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner for polymerization to that in Example 1
CUSTOM
Type
CUSTOM
Details
to obtain a substrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in an eluent
WASH
Type
WASH
Details
The thus obtained elution curve

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04497710

Procedure details

In a similar manner for polymerization to that in Example 1, a monomer of 60 g of n-dodecyl methacrylate, 24 g of ethylene glycol dimethacrylate, and 30 g of ethyl acetate was polymerized in an aqueous suspension system to obtain a substrate consisting of hard spherical polymer particles. Of the thus obtained particles, those of 53 to 250 micrometers in diameter were filled into a column of 10 mm in diameter at a packed height of 193 mm, and separation of a 1:1 by weight mixture of nitrobenzene and 2-methylnaphthalene dissolved in an eluent consisting of a 60:25:15 by volume mixture of methanol, tetrahydrofuran and water in an amount of 0.3 ml was carried out at a velocity of the eluent of 1.7 ml/min. The thus obtained elution curve is shown in FIG. 4.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])C.[N+]([C:10]1[CH:15]=[CH:14]C=CC=1)([O-])=O.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=1.[CH3:27][OH:28].[OH2:29]>O1CCCC1>[C:1]([O:4][CH2:5][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:17][CH3:16])(=[O:3])[C:15]([CH3:14])=[CH2:10].[C:27]([O:29][CH2:6][CH2:5][O:4][C:1](=[O:3])[C:15]([CH3:14])=[CH2:10])(=[O:28])[C:17]([CH3:18])=[CH2:16]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=CC=CC=C2C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner for polymerization to that in Example 1
CUSTOM
Type
CUSTOM
Details
to obtain a substrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in an eluent
WASH
Type
WASH
Details
The thus obtained elution curve

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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